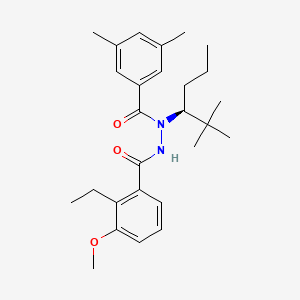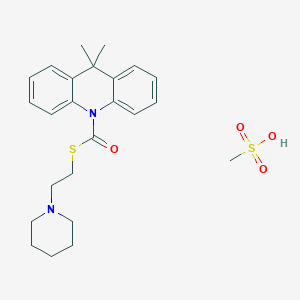
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate is a Drug / Therapeutic Agent.
Scientific Research Applications
Chemiluminescence Studies
- Chemiluminogenic Properties : Acridine derivatives, such as 10-methyl-9-(phenoxycarbonyl)acridinium, demonstrate chemiluminescent (CL) properties useful in various environments. These properties vary depending on solvent parameters and reactants like hydrogen peroxide and bases. This research helps in understanding the CL efficiency and kinetics of acridine derivatives in different environments (Krzymiński et al., 2010).
Crystal Structure Analysis
- Structural Analysis of Acridine Derivatives : A study focusing on the molecular packing and intermolecular interactions in crystals of acridine derivatives, including various acridinium salts, provides insights into the electrostatic and dispersive interactions in these compounds. This is crucial for understanding the structural behavior of acridine-related substances in different states (Wera et al., 2016).
Synthesis and Reactivity
- Synthesis of Acridinones : Research on the synthesis of acridin-9(10H)-ones carrying tertiary thiocarbamoyl groups reveals the methods for producing these compounds. This type of synthesis is significant for creating specific acridine derivatives with varied properties (Kobayashi et al., 2013).
Chemiluminescence Efficiency
- High-Efficiency Chemiluminescent Acridinium Compounds : Studies have been conducted on hydroxamic acids and sulphohydroxamic acids linked to acridinecarboxylic acid, leading to compounds with high chemiluminescence efficiency and stability. Such compounds are promising for use as chemiluminescent labels in various applications (Renotte et al., 2000).
Chemical and Physical Properties
- Acidic Methyl Group in Acridinium Cation : A unique example of a methyl group acting as an acid has been found in 9,10-dimethylacridinium chloride. This study provides insight into the unusual acidity properties of certain acridinium compounds (Suzuki & Tanaka, 2001).
properties
CAS RN |
38044-65-4 |
|---|---|
Product Name |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
Molecular Formula |
C24H32N2O4S2 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
methanesulfonic acid;S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H28N2OS.CH4O3S/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24;1-5(2,3)4/h4-7,10-13H,3,8-9,14-17H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
MPOFNOASMHOZMN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




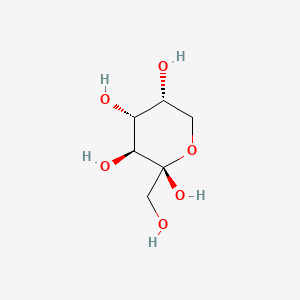
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
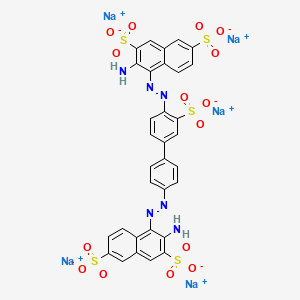
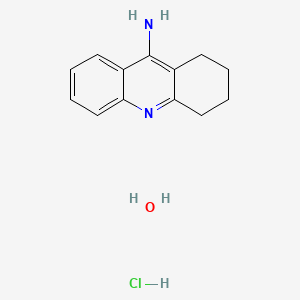
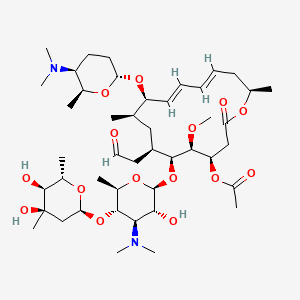
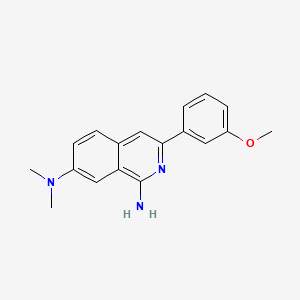
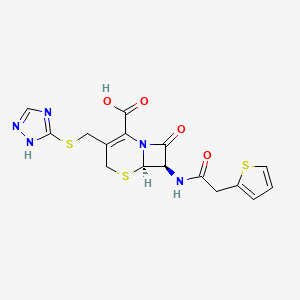
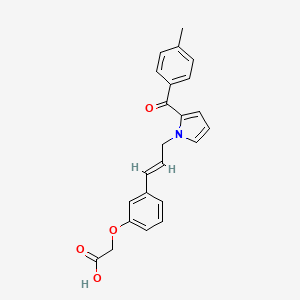
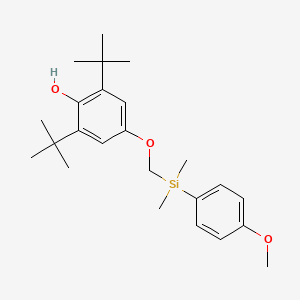
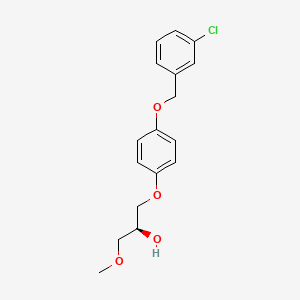
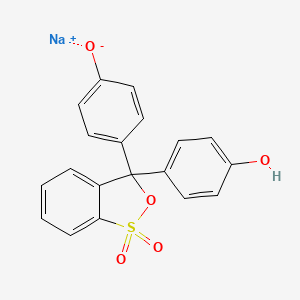
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
